molecular formula C13H27O5P B14127266 11-(Dimethoxyphosphoryl)undecanoic acid

11-(Dimethoxyphosphoryl)undecanoic acid

Cat. No.: B14127266
M. Wt: 294.32 g/mol
InChI Key: CUEODFMRFKSQDF-UHFFFAOYSA-N
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Description

11-(Dimethoxyphosphoryl)undecanoic acid is an organic compound characterized by the presence of a dimethoxyphosphoryl group attached to an undecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Dimethoxyphosphoryl)undecanoic acid typically involves the reaction of undecanoic acid with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the dimethoxyphosphoryl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(Dimethoxyphosphoryl)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to other functional groups.

    Substitution: The dimethoxyphosphoryl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

11-(Dimethoxyphosphoryl)undecanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 11-(Dimethoxyphosphoryl)undecanoic acid involves its interaction with specific molecular targets and pathways. The dimethoxyphosphoryl group can participate in various biochemical reactions, leading to changes in cellular processes. For example, it may inhibit certain enzymes or disrupt membrane integrity, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: A saturated fatty acid with similar structural features but lacking the dimethoxyphosphoryl group.

    11-Aminoundecanoic acid: An amine derivative of undecanoic acid used in the production of nylon-11.

    11-Bromoundecanoic acid: A brominated derivative used in organic synthesis.

Uniqueness

11-(Dimethoxyphosphoryl)undecanoic acid is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the synthesis of phosphonate esters or as a reagent in phosphorylation reactions.

Properties

Molecular Formula

C13H27O5P

Molecular Weight

294.32 g/mol

IUPAC Name

11-dimethoxyphosphorylundecanoic acid

InChI

InChI=1S/C13H27O5P/c1-17-19(16,18-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h3-12H2,1-2H3,(H,14,15)

InChI Key

CUEODFMRFKSQDF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCCCCCCCCC(=O)O)OC

Origin of Product

United States

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